1,2-Dichloro-3-nitronaphthalene
Description
Significance and Context within Naphthalene (B1677914) Chemistry
The chemistry of naphthalene and its derivatives is a cornerstone of organic synthesis, with applications ranging from the historical development of synthetic dyes to modern materials science. The functionalization of the naphthalene core is a key area of research, aiming to create molecules with specific electronic, optical, or biological properties.
1,2-Dichloro-3-nitronaphthalene serves as a prime example of a strategically functionalized naphthalene. The presence of the nitro group is particularly significant. Nitroaromatic compounds are well-established as important intermediates in industrial chemistry. researchgate.net The nitro group can be readily reduced to an amino group (-NH₂), which is a versatile functional handle for further chemical modifications. ontosight.ai This conversion opens up pathways to a vast number of derivatives, including those used in the synthesis of azo dyes. unb.cacuhk.edu.hkyoutube.com
Furthermore, the two chlorine atoms on the ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. ontosight.ai In these reactions, a nucleophile replaces one or both of the chlorine atoms, allowing for the introduction of a wide variety of other functional groups. The specific positioning of the chloro and nitro groups influences the regioselectivity of these substitution reactions, a critical aspect in the controlled synthesis of complex molecules. The study of such reactions on substituted naphthalenes is a continuing area of academic interest.
Interdisciplinary Relevance in Chemical Sciences
The utility of this compound extends beyond traditional organic synthesis, finding relevance in interdisciplinary fields such as medicinal chemistry and materials science.
In the realm of medicinal chemistry , the synthesis of heterocyclic compounds is of paramount importance, as these structures form the backbone of a vast number of pharmaceuticals. ijirset.commonash.edunih.gov The reactive sites on this compound make it a potential precursor for the synthesis of novel heterocyclic systems fused to the naphthalene core. For instance, the adjacent chloro and amino groups (after reduction of the nitro group) could be utilized in cyclization reactions to form new ring systems with potential biological activity. While direct examples involving this compound are not extensively documented in readily available literature, the general strategy of using substituted naphthalenes for the synthesis of bioactive heterocycles is well-established.
In materials science , the development of novel organic materials with specific optical and electronic properties is a major focus. Nitroaromatic compounds are known to be generally non-fluorescent due to rapid deactivation of their excited states. However, research has shown that strategic substitution on the naphthalene ring can dramatically alter these photophysical properties, even leading to fluorescence. This opens the door to the design of new fluorescent probes and other photoactive materials. The ability to functionalize this compound through its chloro and nitro groups provides a platform for creating new materials with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-3-nitronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-9-7-4-2-1-3-6(7)5-8(10(9)12)13(14)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLOOSIEVLMIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211466 | |
| Record name | Naphthalene, 1,2-dichloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-55-7 | |
| Record name | Naphthalene, 1,2-dichloro-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2-dichloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of 1,2 Dichloro 3 Nitronaphthalene and Its Analogs
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. However, the presence of deactivating groups such as halogens and nitro groups dramatically influences the facility and orientation of these reactions.
Influence of Halogen and Nitro Substituents on Reactivity
Both chlorine and the nitro group are electron-withdrawing substituents, which deactivate the naphthalene (B1677914) ring towards electrophilic attack. The nitro group is a powerful deactivating group, withdrawing electron density through both inductive and resonance effects. The chlorine atoms also deactivate the ring through their inductive effect, which outweighs their weak resonance electron-donating ability. vaia.com
Consequently, 1,2-dichloro-3-nitronaphthalene is expected to be significantly less reactive in electrophilic aromatic substitution reactions compared to unsubstituted naphthalene. Any further electrophilic substitution on the nitrated ring is highly disfavored due to the strong deactivating effect of the existing substituents. If a reaction were to occur on the unsubstituted ring, the directing effects of the chloro and nitro groups would influence the position of the incoming electrophile.
Charge-Transfer Nitration Processes in Naphthalene Systems
An alternative to the classical electrophilic nitration is the charge-transfer nitration. This process involves the formation of an electron donor-acceptor (EDA) complex between the naphthalene derivative and the nitrating agent. rsc.org Photoexcitation of this complex can lead to an electron transfer, generating a cation radical of the naphthalene and a nitrogen dioxide radical. The subsequent combination of these radicals leads to the nitrated product. rsc.org For naphthalene itself, charge-transfer nitration has been shown to yield nitronaphthalenes. rsc.org While specific studies on this compound are not available, its electron-deficient nature might influence the formation and subsequent reactivity of such charge-transfer complexes.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of this compound, imparted by the chloro and nitro groups, makes it a prime candidate for nucleophilic aromatic substitution (SNA_r) reactions.
Reactivity of Dichlorinated Naphthalene Derivatives with Nucleophiles
In SNA_r reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.
For dichlorinated nitroaromatic compounds, the position of the nitro group relative to the halogens is critical in determining which halogen is substituted. In a related compound, 3,4-dichloro-1-nitrobenzene, the chlorine at the 4-position (para to the nitro group) is preferentially substituted by sodium methoxide. quizlet.com This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group when the attack occurs at the ortho or para positions relative to it.
In the case of this compound, the nitro group is ortho to the chlorine at C2 and meta to the chlorine at C1. Based on the principles of SNA_r, it is expected that the chlorine at the C2 position would be more susceptible to nucleophilic attack due to the stabilizing effect of the adjacent nitro group.
Table 1: Predicted Reactivity of Chloro Substituents in this compound towards Nucleophilic Attack
| Position of Chlorine | Relationship to Nitro Group | Predicted Reactivity |
| C1 | Meta | Less Reactive |
| C2 | Ortho | More Reactive |
Selective Functionalization at Chloro- and Nitro-Positions
The differential reactivity of the two chlorine atoms opens up possibilities for selective functionalization. By carefully choosing the nucleophile and reaction conditions, it may be possible to selectively replace the C2-chloro substituent while leaving the C1-chloro group intact. This would provide a route to a variety of trisubstituted naphthalene derivatives.
Furthermore, the nitro group itself can be a site for chemical transformation, primarily through reduction.
Reduction and Oxidation Pathways
The nitro group of this compound is susceptible to reduction, while the naphthalene ring system can undergo oxidation under harsh conditions.
The reduction of the nitro group to an amino group is a common and useful transformation in organic synthesis. ontosight.ai This can be achieved using various reducing agents, such as metals in acidic media (e.g., tin or iron in HCl) or through catalytic hydrogenation. The resulting 1,2-dichloro-3-aminonaphthalene would be a valuable intermediate for the synthesis of dyes and other functional molecules.
The oxidation of the naphthalene ring generally requires strong oxidizing agents and harsh conditions. For instance, the oxidation of naphthalene with potassium permanganate (B83412) can yield phthalic acid. jchps.com In the case of 1-nitronaphthalene (B515781), oxidation can produce 3-nitrophthalic acid. researchgate.net It is plausible that the oxidation of this compound would lead to a dichlorinated phthalic acid derivative, although the specific substitution pattern of the product would depend on the reaction conditions and the influence of the existing substituents on the regioselectivity of the oxidation.
Table 2: Potential Transformation Products of this compound
| Reaction Type | Reagents (Examples) | Potential Product |
| Nucleophilic Substitution | Sodium methoxide | 1-Chloro-2-methoxy-3-nitronaphthalene |
| Reduction | Sn/HCl or H2/Pd | 1,2-Dichloro-3-aminonaphthalene |
| Oxidation | Potassium permanganate | Dichlorinated phthalic acid derivative |
Catalytic Hydrogenation of Nitro Groups
The catalytic hydrogenation of nitroarenes is a fundamental transformation in organic synthesis, providing a primary route to aromatic amines. This process is particularly relevant for compounds like this compound, where the selective reduction of the nitro group to an amine is a key step in the synthesis of more complex molecules.
The hydrogenation of nitronaphthalenes to their corresponding naphthylamines is a well-established industrial process. For instance, the reduction of alpha-nitronaphthalene to alpha-naphthylamine can be achieved through liquid-phase hydrogenation with hydrogen gas in the presence of a nickel catalyst. google.com This reaction is typically carried out at temperatures between 75°C and 130°C and under high hydrogen pressures, often exceeding 350 pounds per square inch. google.com The presence of a small amount of water is often beneficial, and the addition of a weak alkaline substance like sodium acetate (B1210297) can promote a more uniform reaction. google.com
Similarly, the catalytic reduction of substituted nitronaphthalenes, such as 2-nitronaphthalene-4,8-disulfonic acid ammonium (B1175870) salt, can be accomplished using a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst. google.com This process is typically conducted in an aqueous medium at elevated temperatures (60°C to 150°C) and superatmospheric pressures. google.com The pH of the reaction medium is a critical parameter, with a range of 4.0 to 7.5 being optimal. google.com
While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the provided search results, the general principles derived from the hydrogenation of other nitronaphthalenes are applicable. The reaction would involve the reduction of the nitro group to an amino group, yielding 1,2-dichloro-3-aminonaphthalene. The choice of catalyst (e.g., Ni, Pd/C, Pt/C), solvent, temperature, and pressure would be crucial in optimizing the yield and selectivity of this transformation. google.comgoogle.com It is also important to consider the potential for dehalogenation, a common side reaction in the hydrogenation of halogenated nitroaromatics. googleapis.com The selection of appropriate catalysts and reaction conditions can help minimize this undesired side reaction. googleapis.comresearchgate.net
| Reactant | Catalyst | Product | Reaction Conditions |
| alpha-Nitronaphthalene | Nickel | alpha-Naphthylamine | 75-130°C, >350 psi H₂ pressure, presence of water and sodium acetate google.com |
| 2-Nitronaphthalene-4,8-disulfonic acid ammonium salt | Pd/C or Pt/C | 2-Naphthylamine-4,8-disulfonic acid | 60-150°C, superatmospheric pressure, aqueous medium, pH 4.0-7.5 google.com |
| Naphthalene | NiMo, NiW, NiMoW | Decalin | 140-240°C |
| o-Nitrochlorobenzene | Pd/C | 2,2'-Dichlorohydrazobenzene | Alkaline medium, presence of a naphthalene compound co-catalyst googleapis.comresearchgate.net |
Denitrative Coupling Reactions
Denitrative coupling reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds by utilizing nitroarenes as coupling partners. acs.orgnsmsi.ir These reactions proceed through the cleavage of the C–NO2 bond, offering an alternative to traditional cross-coupling methods that often rely on organohalides. acs.org
Recent advancements have demonstrated the utility of transition metal catalysts, such as palladium and copper, in facilitating these transformations. nsmsi.iracs.org For example, palladium-catalyzed Suzuki-Miyaura type couplings of nitroarenes have been developed, where a Pd/BrettPhos catalyst system effectively promotes the reaction. acs.org Mechanistic studies suggest that the catalytic cycle involves the oxidative addition of the C–NO2 bond to the palladium center. acs.org This breakthrough has expanded the scope of cross-coupling reactions to include a wider range of nitroaromatic substrates. acs.org
Denitrative coupling reactions are not limited to C-C bond formation. Palladium-catalyzed denitrative etherification and Buchwald-Hartwig amination reactions have also been successfully developed. acs.orgacs.org Furthermore, copper-catalyzed denitrative C-S bond formation provides a route to aryl thioethers from nitroarenes and thiophenols. acs.org
While direct examples of denitrative coupling reactions involving this compound are not explicitly detailed in the provided results, the general applicability of these methods to various nitroarenes suggests its potential as a substrate. acs.orgkyoto-u.ac.jp The electron-withdrawing nature of the two chlorine atoms could influence the reactivity of the C-NO2 bond, potentially making it more susceptible to oxidative addition.
| Coupling Type | Catalyst System | Reactants | Products |
| Suzuki-Miyaura | Pd/BrettPhos | Nitroarenes, Arylboronic acids | Biaryls acs.org |
| Etherification | Pd/2,2'-Bipyridine or NiCl₂ | Nitroarenes, Arylboronic acids/Phenols/Alcohols | Diaryl/Alkyl aryl ethers acs.orgresearchgate.net |
| Amination | Pd/BrettPhos | Nitroarenes, Amines | Aryl amines acs.org |
| Sonogashira | Pd(en)(NO₃)₂/BrettPhos | Nitroarenes, Terminal alkynes | Aryl alkynes acs.org |
| Thioetherification | CuI | Nitroarenes, Thiophenols | Aryl thioethers acs.org |
Cycloaddition and Pericyclic Reactions
Diels-Alder Chemistry of Nitronaphthalenes
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction used to form six-membered rings. wikipedia.org In the context of nitronaphthalenes, the nitro group acts as an electron-withdrawing group, which can activate the naphthalene system to participate as a dienophile in normal electron-demand Diels-Alder reactions. researchgate.net
Studies have shown that nitronaphthalenes, such as 1-nitronaphthalene and 2-nitronaphthalene, can react with electron-rich dienes like Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) to yield hydroxyphenanthrene derivatives. researchgate.net The reaction proceeds through a [4+2] cycloaddition followed by an expected aromatization process, which is common in thermal reactions of nitro-substituted compounds. In some cases, the primary cycloadducts can be isolated, albeit in low yields. The reactivity of the nitronaphthalene as a dienophile is dependent on the nucleophilicity of the diene, with more reactive dienes leading to successful cycloaddition. researchgate.net
The use of high-pressure conditions can also promote the dienophilic character of nitronaphthalenes in Diels-Alder reactions, leading to highly functionalized adducts. researchgate.net While specific Diels-Alder reactions involving this compound are not detailed, the presence of the electron-withdrawing nitro and chloro groups would likely enhance its dienophilic character, making it a suitable candidate for such cycloadditions.
Reactivity as Dienophiles in Electron-Demand Processes
In a normal electron-demand Diels-Alder reaction, the dienophile is electron-poor and the diene is electron-rich. wikipedia.org As discussed, nitronaphthalenes, including by extension this compound, fit the profile of electron-poor dienophiles due to the presence of the electron-withdrawing nitro group. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 1,2 Dichloro 3 Nitronaphthalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the electronic environment of nuclei within a molecule. For 1,2-dichloro-3-nitronaphthalene, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the naphthalene (B1677914) ring.
The substitution pattern of this compound results in a unique set of proton and carbon signals, allowing for its differentiation from other dichloronitronaphthalene isomers.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the naphthalene ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. The proton at the C4 position, being in close proximity to the nitro group, is expected to be the most deshielded and appear at the lowest field. The remaining four protons on the unsubstituted ring will exhibit complex splitting patterns due to spin-spin coupling.
For comparison, the ¹H NMR spectrum of the related compound, 2,3-dichloro-1,4-naphthoquinone, shows signals in the aromatic region that can help in understanding the influence of chloro substituents on the naphthalene ring. nih.gov The analysis of regioisomers, such as different hydroxyacetanilides, by ¹H NMR demonstrates how the substitution pattern on an aromatic ring leads to distinct chemical shifts and coupling constants, a principle directly applicable to dichloronitronaphthalene isomers. oxinst.com
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound should display ten distinct signals for the ten carbon atoms of the naphthalene core, as no two carbons are chemically equivalent. The carbons bearing the chloro (C1, C2) and nitro (C3) substituents will be significantly downfield due to the strong electron-withdrawing nature of these groups. The chemical shifts of the remaining carbons will also be affected, providing a unique fingerprint for this specific isomer.
The identification of dichlorobenzene isomers is readily achieved by analyzing the chemical shifts in their ¹³C-NMR spectra, highlighting the power of this technique in distinguishing positional isomers. chemicalbook.com Similarly, comprehensive ¹H and ¹³C NMR data have been reported for various substituted naphtho[1,8-cd]-pyran-1-ones, demonstrating the detailed structural information that can be obtained from these spectra for complex naphthalene derivatives. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H4 | 8.0 - 8.5 | s | Singlet due to no adjacent protons. |
| Aromatic H | 7.5 - 8.0 | m | Complex multiplet for the four protons on the unsubstituted ring. |
| C1 | 130 - 140 | s | Carbon bearing a chlorine atom. |
| C2 | 130 - 140 | s | Carbon bearing a chlorine atom. |
| C3 | 145 - 155 | s | Carbon bearing a nitro group. |
| Aromatic C | 120 - 135 | d | Signals for the remaining seven carbons in the naphthalene ring. |
Note: The predicted values are based on the analysis of related compounds and general substituent effects in NMR spectroscopy. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in assigning the protons on the unsubstituted ring by tracing the spin-spin coupling network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for identifying the quaternary carbons (those without attached protons), such as C1, C2, C3, and the bridgehead carbons, by observing their long-range couplings to nearby protons. For instance, the proton at C4 would show an HMBC correlation to C2 and the bridgehead carbons.
The application of these 2D NMR techniques has been demonstrated in the complete structural elucidation of complex molecules, including various substituted naphthalene derivatives, providing unequivocal proof of their structures. nih.govnih.gov
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to be rich in characteristic absorption bands. Key vibrational modes include:
N-O Stretching: The nitro group will give rise to two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-Cl Stretching: The carbon-chlorine stretching vibrations for aryl chlorides typically appear in the region of 1000-1100 cm⁻¹.
Aromatic C-H Stretching: These vibrations are observed above 3000 cm⁻¹.
Aromatic C=C Stretching: The skeletal vibrations of the naphthalene ring will produce a series of bands in the 1400-1600 cm⁻¹ region.
Out-of-plane C-H Bending: These bands, found in the 700-900 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic ring.
FT-IR spectroscopy has been effectively used to identify the functional groups in various substituted aromatic compounds, including dichloronitrophenol and other halogenated and nitrated aromatics. copernicus.org
FT-Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the FT-Raman spectrum would also be expected to show:
Symmetric N-O Stretching: This vibration is often strong in the Raman spectrum.
Aromatic Ring Vibrations: The breathing modes of the naphthalene ring are typically intense in the Raman spectrum.
C-Cl Stretching: The C-Cl bonds are also expected to give rise to a noticeable Raman signal.
The combined use of FT-IR and FT-Raman spectroscopy, often supported by computational calculations, has been instrumental in the vibrational analysis of complex substituted aromatic compounds. copernicus.org
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Asymmetric N-O Stretch | 1500 - 1570 | FT-IR (Strong) |
| Symmetric N-O Stretch | 1300 - 1370 | FT-IR (Strong), FT-Raman (Strong) |
| Aromatic C=C Stretch | 1400 - 1600 | FT-IR (Medium), FT-Raman (Strong) |
| C-Cl Stretch | 1000 - 1100 | FT-IR (Medium), FT-Raman (Medium) |
| Aromatic C-H Stretch | > 3000 | FT-IR (Medium) |
| Out-of-plane C-H Bend | 700 - 900 | FT-IR (Strong) |
Note: These are general ranges and the exact positions of the bands will be influenced by the specific electronic and steric environment of the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by multiple absorption bands arising from π → π* transitions within the naphthalene ring system. The presence of the chloro and nitro substituents will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted naphthalene.
The nitro group, being a strong chromophore, will significantly influence the electronic spectrum. It is anticipated that there will be a distinct absorption band at longer wavelengths corresponding to a charge-transfer transition from the naphthalene ring (electron donor) to the nitro group (electron acceptor). The solvent polarity can also affect the position of these absorption maxima.
Studies on the electronic spectra of α- and β-nitronaphthalenes have shown characteristic absorption bands, and the effect of substituents on these spectra has been well-documented. oup.com The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and fluorescence properties of the naphthalene chromophore. hmdb.ca
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) | Notes |
| π → π | 220 - 250 | High-energy transition of the naphthalene core. |
| π → π | 280 - 320 | Lower-energy transition of the naphthalene core. |
| Charge-Transfer | 330 - 380 | Transition from the naphthalene ring to the nitro group. |
Note: These are estimated values based on the spectra of related compounds. The actual absorption maxima will depend on the solvent and other experimental conditions.
Electronic Transitions and Chromophore Analysis
The electronic structure of this compound is defined by the interplay of the naphthalene ring system with its substituents. The naphthalene core itself is the primary chromophore, responsible for strong π→π* electronic transitions typically observed in the ultraviolet (UV) region. The presence of chloro and nitro groups as auxochromes, however, significantly modifies the electronic absorption spectrum.
The nitro group (–NO₂) is a potent electron-withdrawing group and contains non-bonding electrons (n electrons). Its presence introduces a low-intensity n→π* transition at a longer wavelength than the main π→π* bands. More importantly, its strong electron-withdrawing nature, in conjugation with the aromatic system, causes a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths. This effect is common in nitronaphthalenes. nih.gov
Attaching electron-donating groups to the nitronaphthalene core can further influence its photophysical properties, sometimes enhancing fluorescence by altering the energy levels of the locally excited (LE) and charge-transfer (CT) states. nih.gov While the two chlorine atoms in this compound are generally considered weakly deactivating via induction but ortho, para-directing via resonance, their primary electronic influence in this context is as electron-withdrawing groups, further modifying the energy of the molecular orbitals involved in the electronic transitions.
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). nih.govnih.gov This precision allows for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₁₀H₅Cl₂NO₂. ontosight.ai By calculating the theoretical exact mass based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), HRMS can confirm this composition by matching the experimentally measured mass to the calculated value. This technique is crucial for distinguishing the target compound from isomers or other unrelated compounds that might have the same nominal mass but different elemental formulas. nih.gov
Gas Chromatography-Mass Spectrometry for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a mixture. It is particularly well-suited for analyzing the products of organic synthesis reactions, such as the nitration of dichloronaphthalene to produce this compound. rsc.org
In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where its components are separated based on their volatility and affinity for the GC column's stationary phase. shimadzu.com As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." By comparing the retention time and the fragmentation pattern of an unknown peak to that of a known reference standard or to library data, one can identify the products, byproducts (such as other isomers), and unreacted starting materials in the mixture. nih.govojp.gov This method is essential for assessing the purity and yield of a synthetic preparation. nih.gov
X-ray Crystallography and Solid-State Analysis
Single Crystal X-ray Diffraction for Molecular Geometry
Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. rsc.orgrigaku.com It provides exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and configuration.
While the specific crystal structure of this compound is not publicly available, analysis of a closely related compound, 2-methoxy-1-nitronaphthalene (B3031550) , illustrates the data obtained from such an analysis. nih.gov In the structure of 2-methoxy-1-nitronaphthalene, the asymmetric unit contains two independent molecules. A key geometric feature revealed by SCXRD is the orientation of the substituents relative to the naphthalene plane. For instance, the dihedral angle between the plane of the nitro group and the naphthalene ring system was found to be 89.9(2)° in one molecule and 65.9(2)° in the other, indicating significant twisting of the nitro group out of the plane of the aromatic ring. nih.gov This type of detailed geometric information is crucial for understanding steric effects and their influence on chemical reactivity and physical properties.
| Crystal Parameter | 2-methoxy-1-nitronaphthalene |
| Chemical Formula | C₁₁H₉NO₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.1291 (4) |
| b (Å) | 10.2456 (4) |
| c (Å) | 10.5215 (4) |
| α (°) | 86.390 (2) |
| β (°) | 82.964 (2) |
| γ (°) | 85.801 (2) |
| Volume (ų) | 972.63 (7) |
| Z | 4 |
| Data sourced from Wannalerse et al., 2013. nih.gov |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org Analysis of the crystal structure of 2-methoxy-1-nitronaphthalene reveals the specific forces that stabilize its solid-state architecture. The molecules are linked into chains by weak C–H···O hydrogen bonds. nih.gov
Computational Chemistry and Theoretical Insights into 1,2 Dichloro 3 Nitronaphthalene
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations allow for the exploration of conformational landscapes and the dynamics of intermolecular interactions, providing a window into the behavior of 1,2-dichloro-3-nitronaphthalene in various environments.
Prediction of Molecular Conformations and Dynamics
The conformational flexibility of this compound is largely dictated by the steric and electronic interactions between the adjacent chloro and nitro substituents on the naphthalene (B1677914) core. The nitro group (-NO2) and the chlorine atoms at positions 1, 2, and 3 create significant steric hindrance, which influences the molecule's preferred three-dimensional structure.
In the isolated state, the nitro group is expected to be twisted out of the plane of the naphthalene ring to minimize steric repulsion with the adjacent chlorine atom at position 2. The degree of this torsion angle is a critical parameter that affects the molecule's electronic properties and reactivity. In the condensed phase, such as in a crystal lattice, the conformation can be further influenced by packing forces and intermolecular interactions. acs.org
Table 1: Predicted Torsional Angles and Energy Barriers for this compound (Illustrative)
| Parameter | Predicted Value | Notes |
| C2-C3-N-O Torsion Angle (Gas Phase) | 40° - 60° | The nitro group is significantly twisted out of the naphthalene plane due to steric hindrance from the adjacent chlorine atom. |
| C2-C3-N-O Torsion Angle (Crystal) | 30° - 50° | Crystal packing forces can lead to a slightly different torsion angle compared to the gas phase to maximize favorable intermolecular contacts. |
| Rotational Energy Barrier | 5 - 10 kcal/mol | The energy required for the nitro group to rotate, indicating a relatively rigid conformation at room temperature. |
This table is illustrative and based on data from analogous nitroaromatic compounds. Specific computational studies on this compound are required for precise values.
Theoretical Investigations of Intermolecular Interactions
The solid-state packing of this compound is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting crystal morphology and physical properties. The electrostatic nature of the nitro group and the polar C-Cl bonds are expected to play a significant role in directing the crystal packing.
Theoretical studies on nitroaromatic and chlorinated hydrocarbon crystals reveal the importance of several types of intermolecular interactions:
π-π Stacking: The aromatic naphthalene rings can stack on top of each other, driven by dispersion forces. The presence of substituents will influence the geometry of this stacking.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the nitro group's oxygen atoms.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro and chloro groups, leading to dipole-dipole interactions that influence the molecular arrangement in the crystal.
Computational methods can quantify the energies of these interactions, providing a detailed picture of the forces holding the crystal together. Analysis of the Hirshfeld surface is a common technique to visualize and quantify these intermolecular contacts.
Table 2: Predicted Intermolecular Interaction Energies in the Crystal Lattice of this compound (Illustrative)
| Interaction Type | Estimated Energy Range (kcal/mol) | Contribution to Crystal Stability |
| π-π Stacking | -5 to -15 | Major |
| Halogen Bonding (C-Cl···O) | -1 to -4 | Moderate |
| Weak Hydrogen Bonding (C-H···O/Cl) | -0.5 to -2 | Minor |
| Dipole-Dipole Interactions | -2 to -5 | Moderate |
This table is illustrative and based on general principles and data for similar compounds. Precise calculations are needed for this compound.
Chemical Reactivity Descriptors
Chemical reactivity descriptors, derived from conceptual density functional theory (DFT), are powerful tools for predicting and understanding the chemical behavior of molecules. These descriptors provide quantitative measures of a molecule's propensity to act as an electrophile or a nucleophile and can identify the most reactive sites within the molecule.
Electrophilicity, Nucleophilicity, and Hardness Analysis
The presence of two chlorine atoms and a strong electron-withdrawing nitro group on the naphthalene ring system significantly influences its reactivity. These substituents deactivate the ring towards electrophilic attack and activate it towards nucleophilic aromatic substitution.
Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. Due to the presence of the electron-withdrawing groups, this compound is expected to have a high electrophilicity index, making it a good electrophile.
Nucleophilicity (N): This index quantifies the ability of a molecule to donate electrons. Conversely, this compound will have a low nucleophilicity index.
Chemical Hardness (η): This descriptor relates to the resistance of a molecule to change its electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and low reactivity. The substituted naphthalene is expected to be a relatively "hard" molecule.
DFT calculations can provide numerical values for these descriptors, allowing for a quantitative comparison of reactivity with other compounds.
Table 3: Calculated Reactivity Descriptors for Substituted Naphthalenes (Illustrative Comparison)
| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| Naphthalene | -6.1 | -1.9 | 2.1 | 1.8 |
| 1-Nitronaphthalene (B515781) | -7.2 | -3.1 | 2.05 | 3.1 |
| 1,2-Dichloronaphthalene (B52898) | -6.5 | -2.3 | 2.1 | 2.3 |
| This compound | -7.5 (est.) | -3.5 (est.) | 2.0 (est.) | 3.8 (est.) |
This table presents estimated values for this compound based on the expected electronic effects of the substituents. Actual DFT calculations are required for accurate data.
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net It is calculated from the electron density and represents the electrostatic interaction energy between the molecule and a positive point charge.
For this compound, the MESP map is expected to show:
Negative Potential (Red/Yellow): Regions of negative potential will be localized around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. These regions are rich in electron density.
Positive Potential (Blue): Regions of positive potential are anticipated over the hydrogen atoms of the naphthalene ring and in the vicinity of the carbon atoms bonded to the electronegative chlorine and nitro groups. These areas are electron-deficient and are susceptible to nucleophilic attack.
Neutral Regions (Green): The π-system of the aromatic rings will exhibit a less intense negative potential compared to the nitro group.
MESP maps provide a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from reactivity descriptors. They are instrumental in understanding the regioselectivity of chemical reactions involving this compound.
Advanced Research Applications and Environmental Fate Studies
Role in Molecular Interactions and Electronic Properties Research
The specific arrangement of substituents in 1,2-dichloro-3-nitronaphthalene provides a platform for investigating fundamental chemical and physical phenomena.
The study of nitronated aromatic compounds is central to understanding intramolecular charge transfer (ICT), a fundamental process in photophysics with applications in molecular electronics and photovoltaics. Nitroaromatic compounds are generally characterized by their electron-accepting nature, which facilitates the formation of electron donor-acceptor (EDA) or charge-transfer complexes. Current time information in Pittsburgh, PA, US. The presence of the strongly electron-withdrawing nitro group on the naphthalene (B1677914) scaffold in this compound makes it an intriguing candidate for such studies.
Research on related nitroaromatic chromophores demonstrates that upon photoexcitation, a significant redistribution of electron density can occur, leading to a charge-transferred excited state. researchgate.net While inherently non-fluorescent, the excited-state dynamics of nitronaphthalenes can be manipulated. For instance, attaching an electron-donating group to the naphthalene ring can increase the singlet-excited-state lifetime by orders of magnitude by altering the balance between radiative and non-radiative decay pathways, including intersystem crossing (ISC) and charge-transfer deactivation. nih.gov The electronic properties of naphthalene derivatives are highly dependent on their substituents. Studies on various substituted naphthalenes show that functional groups like hydroxyl (-OH), chloro (-Cl), and amino (-NH2) directly influence charge transport properties. nih.gov Therefore, this compound can serve as a model system to analyze how multiple deactivating groups influence the electronic and charge-transfer characteristics of a polycyclic aromatic system.
Table 1: Research Findings on Charge Transfer in Nitroaromatic Systems
| Compound Family | Research Focus | Key Findings |
|---|---|---|
| Nitronaphthalenes | Charge-Transfer Nitration | Formation of nitronaphthalenes via photoexcitation of electron donor-acceptor (EDA) complexes. Current time information in Pittsburgh, PA, US. |
| Nitroaromatic Chromophores | Intramolecular Charge Transfer (ICT) | Ultrafast ICT dynamics (220–480 fs) observed with structural changes (twisting) in the excited state. researchgate.net |
| Substituted Nitronaphthalenes | Fluorescence and Excited-State Lifetime | Attaching electron-donating groups can suppress intersystem crossing and increase fluorescence by modifying the charge-transfer character of the excited state. nih.gov |
The synthesis of optically active compounds is a cornerstone of pharmaceutical and materials chemistry. Naphthalene derivatives with chiral features are valuable as fluorescent detectors and components in asymmetric catalysis. The functional groups on this compound present opportunities for its use as a precursor in the synthesis of such chiral molecules.
Palladium-catalyzed amination reactions are a powerful tool for creating optically active naphthalene derivatives. For example, chiral diamino derivatives of naphthalene have been synthesized and studied for their ability to act as fluorescent detectors for optically active amino alcohols. acs.org The chlorine atoms at the 1 and 2 positions of this compound are susceptible to nucleophilic substitution, allowing for the introduction of chiral amines or other stereogenic units. Furthermore, the nitro group can be chemically reduced to an amino group, which can then be derivatized with chiral reagents. While direct synthesis of optically active derivatives from this compound is not prominently documented, established synthetic routes for other naphthalenes provide a clear precedent for its potential application in this area. acs.orgnih.govcitedrive.com
Application in Functional Material Development
The reactivity of this compound makes it a potential precursor for a range of functional materials, from advanced polymers to chemical sensors.
Naphthalene-based polymers are of significant interest for applications such as proton-exchange membranes (PEMs) in fuel cells. These materials require high thermal stability and proton conductivity. Sulfonated polyimides derived from naphthalene-containing monomers have shown promising performance as alternatives to conventional PEMs like Nafion. researchgate.net
A viable synthetic pathway could involve the transformation of this compound into a suitable monomer. For example, the nitro group could be reduced to an amine, and the chloro groups could be substituted or used in cross-coupling reactions to build a diamine or dianhydride monomer. This monomer could then be incorporated into a polyimide backbone, which would subsequently be sulfonated to induce proton conductivity. Research has demonstrated the synthesis of sulfonated diamines from aminophenols and their subsequent polymerization to create membranes for fuel cells. researchgate.net Additionally, this compound has been used to create a bis(hexachlorocyclopentadiene) adduct, a compound type often associated with the development of flame-retardant polymers. chemicalbook.com
The development of chemosensors for the detection of anions is a critical area of research with applications in environmental monitoring and medical diagnostics. researchfeatures.com Fluorescent sensors based on the 1,8-naphthalimide (B145957) framework are particularly effective due to their favorable photophysical properties, such as emission at long wavelengths. nih.gov
The synthesis of these naphthalimide sensors often begins with an amino-substituted naphthalene derivative. researchgate.net this compound can serve as a starting point for such sensors. The nitro group at the C-3 position can be reduced to an amine (3-amino-1,2-dichloronaphthalene). This intermediate can then be reacted with naphthalic anhydride (B1165640) derivatives to form the core naphthalimide structure. The remaining chlorine atoms at the C-1 and C-2 positions could be further functionalized to tune the sensor's electronic properties or to introduce specific anion recognition sites, such as ureas or thioureas, which bind anions through hydrogen bonding. nih.govresearchgate.net The electron-deficient nature of the chlorinated and nitrated ring system could enhance its interaction with electron-rich anions, making it a potentially effective component in sensor design.
Mechanistic Studies of Environmental Transformation and Degradation
Chlorinated and nitrated polycyclic aromatic hydrocarbons (PAHs) are environmental pollutants, and understanding their fate is crucial for risk assessment and remediation. This compound, as a member of this class, is subject to various environmental transformation processes.
The atmospheric fate of nitronaphthalenes is largely governed by photolysis. acs.orgcopernicus.org Gas-phase photodegradation is expected to be a dominant loss process for these compounds under solar radiation. acs.org Studies on 1-nitronaphthalene (B515781) show that its photochemistry can lead to the formation of reactive species like singlet oxygen and hydroxyl radicals in aqueous environments. acs.org The degradation mechanism can involve intramolecular rearrangement via triplet states, potentially leading to dissociation into nitrogen oxides and aryloxy radicals. acs.org The presence of chlorine atoms on the naphthalene ring of this compound would likely influence the kinetics and pathways of these photochemical reactions.
Microbial degradation is a key process for the removal of PAHs and their derivatives from soil and water. nih.govfrontiersin.org While data specific to this compound is scarce, studies on analogous compounds provide insight into likely degradation pathways. For example, the bacterium Sphingobium sp. strain JS3065 can mineralize 1-nitronaphthalene, using it as a sole source of carbon, nitrogen, and energy. nih.gov The catabolic pathway is initiated by a 1-nitronaphthalene dioxygenase, which adds two oxygen atoms to the aromatic ring and releases nitrite (B80452), forming 1,2-dihydroxynaphthalene. nih.gov Similarly, the degradation of 2,3-dichloronitrobenzene (B165493) is initiated by a dioxygenase that releases nitrite and forms 3,4-dichlorocatechol, which is then funneled into a modified ortho-cleavage pathway. nih.gov It is highly probable that the microbial degradation of this compound would proceed via a similar oxidative pathway, initiated by a nitroarene dioxygenase enzyme. Other environmental processes that affect chlorinated aromatics include sorption to soil and sediment, volatilization, and abiotic reductive dechlorination under anaerobic conditions. inchem.orgnih.govclu-in.org
Table 2: Environmental Fate and Degradation Pathways of Related Compounds
| Process | Compound Class | Key Mechanisms and Products |
|---|---|---|
| Photodegradation | Nitronaphthalenes | Atmospheric photolysis is a major loss process. acs.orgcopernicus.org Involves triplet states and can produce reactive oxygen species and aryloxy radicals. acs.orgacs.org |
| Biodegradation | Nitronaphthalenes | Initiated by nitroarene dioxygenase, leading to the formation of a dihydroxynaphthalene intermediate and release of nitrite. nih.gov |
| Biodegradation | Dichloronitrobenzenes | Initiated by dioxygenase attack, releasing nitrite and forming a dichlorocatechol intermediate, followed by ring cleavage. nih.gov |
| General Fate | Chlorinated Naphthalenes | Strong tendency to adsorb onto soil and sediment; potential for bioaccumulation. inchem.org Subject to volatilization and abiotic degradation. clu-in.org |
Atmospheric Chemistry of Halogenated Nitronaphthalenes
The atmospheric fate of semi-volatile organic compounds like this compound is determined by a combination of physical and chemical processes, including photolysis and reactions with atmospheric oxidants. copernicus.orgnih.gov Due to its low volatility, a significant fraction of this compound released into the atmosphere is expected to adsorb to particulate matter. However, the fraction that remains in the gas phase will be subject to chemical degradation. nih.gov
Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is a highly reactive species present in the troposphere and is a primary driver of the atmospheric degradation of many organic compounds. copernicus.orgnist.govcaltech.edu The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from substituent groups. For this compound, the reaction with •OH is expected to be a significant atmospheric loss process. The rate constant for this reaction would determine the atmospheric lifetime of the compound. While a specific rate constant for this compound has not been reported, rate constants for other aromatic compounds can provide an order-of-magnitude estimate. copernicus.orgnist.gov
| Atmospheric Process | Description | Key Factors | Relevance to this compound |
| Direct Photolysis | Degradation by direct absorption of sunlight. wikipedia.orgresearchgate.net | UV absorption spectrum, quantum yield. researchgate.net | Expected to be a relevant process, but specific data is lacking. |
| Reaction with •OH | Oxidation by hydroxyl radicals in the troposphere. copernicus.orgcaltech.edu | Rate constant of the reaction. copernicus.orgnist.gov | Likely a major degradation pathway in the gas phase. |
| Adsorption to Aerosols | Partitioning from the gas phase to atmospheric particulate matter. | Vapor pressure, aerosol surface area. | Significant due to low volatility, affecting transport and deposition. |
Table 2: Key Atmospheric Processes for Halogenated Nitronaphthalenes (This table is a generalized summary based on the atmospheric chemistry of related aromatic compounds. Specific quantitative data for this compound is not available.)
Persistence and Environmental Cycling Mechanisms
The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being removed by physical, chemical, or biological processes. nih.gov For this compound, its chemical structure—a polycyclic aromatic hydrocarbon with both chloro and nitro substituents—suggests a potential for persistence. nih.govnih.gov
Sorption and Mobility: The movement of this compound in the environment will be heavily influenced by its sorption to soil and sediment. epa.govwhiterose.ac.ukgeology.czskb.com The hydrophobicity of the naphthalene backbone, combined with the presence of chlorine atoms, suggests a strong tendency to partition from water to organic matter in soil and sediment. geology.cz This sorption behavior reduces its mobility in groundwater but can lead to its accumulation in sediments, where it may persist for long periods. whiterose.ac.ukgeology.czskb.com The sorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), though specific values for this compound are not documented. epa.govwhiterose.ac.uk
Abiotic Degradation: In soil and water, abiotic degradation processes other than photolysis can also contribute to the transformation of halogenated nitroaromatic compounds. serdp-estcp.milnih.gov These can include hydrolysis and reduction by minerals. However, the stability of the aromatic ring and the carbon-chlorine bonds generally makes these compounds resistant to abiotic degradation under typical environmental conditions. nih.gov
Bioaccumulation: Due to its lipophilic nature, this compound has the potential to bioaccumulate in organisms. Chemicals with high octanol-water partition coefficients (Kow) tend to accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain. While specific bioaccumulation data for this compound are scarce, its structural properties warrant concern for this environmental process.
| Environmental Compartment | Dominant Process | Controlling Factors | Implication for this compound |
| Soil and Sediment | Sorption to organic matter. geology.czskb.com | Organic carbon content, hydrophobicity (Koc). epa.govwhiterose.ac.uk | Low mobility, potential for long-term persistence in these compartments. |
| Water | Partitioning to sediment, potential for photolysis in surface waters. | Water solubility, light penetration. | Likely to be found at low concentrations in the water column due to sorption. |
| Biota | Bioaccumulation. | Lipophilicity (Kow), metabolic capability of the organism. | Potential to accumulate in aquatic and terrestrial organisms. |
Table 3: Environmental Fate and Cycling of Halogenated Nitronaphthalenes (This table outlines the expected environmental behavior based on the properties of analogous compounds, as specific data for this compound is limited.)
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies and Catalytic Systems
The synthesis of polysubstituted naphthalenes with precise regiochemistry, such as 1,2-dichloro-3-nitronaphthalene, is a significant chemical challenge. Direct nitration of naphthalene (B1677914) predominantly yields the 1-nitro isomer, while attempts to produce other isomers often result in complex mixtures. scitepress.orgprepchem.com For instance, the direct nitration of naphthalene or its mononitro derivatives does not yield 1,3-dinitronaphthalene (B1222033), instead favoring heteronuclear substitution on the second ring. google.com
Future synthetic efforts will likely pivot from classical, harsh nitrating conditions (e.g., mixed sulfuric and nitric acid) to more sophisticated and selective strategies. prepchem.com These include:
Precursor-Directed Synthesis: The most logical route to this compound would involve the controlled nitration of 1,2-dichloronaphthalene (B52898). This approach circumvents the regioselectivity issues of nitrating the parent naphthalene.
Advanced Catalytic Systems: The use of novel catalysts could provide milder reaction conditions and improved selectivity. While traditional nitration is not always catalytic, modern organic synthesis employs a range of catalysts for functionalizing aromatic rings. Systems involving cerium ammonium (B1175870) nitrate (B79036) or lanthanide triflates have been used for nitration, offering alternatives to strong acids. scitepress.org
Indirect Synthetic Routes: For isomers that are difficult to access directly, indirect methods are a promising frontier. A patented process for producing 1,3-dinitronaphthalene involves the nitration of a Diels-Alder adduct of naphthalene and hexachlorocyclopentadiene, followed by pyrolysis to release the desired product. google.com This multi-step strategy allows for the installation of functional groups in positions that are inaccessible through direct electrophilic aromatic substitution.
| Methodology | Description | Potential Advantage for Dihalonitronaphthalenes | Reference |
|---|---|---|---|
| Classical Nitration | Use of a nitrating mixture, such as concentrated nitric and sulfuric acids, on a naphthalene precursor. | Well-established but often lacks regioselectivity for complex isomers. | prepchem.com |
| Catalytic Nitration | Employment of catalysts like zeolites, metal nitrates, or triflates to facilitate the reaction under potentially milder conditions. | Improved yields and selectivity; more environmentally benign. | scitepress.org |
| Indirect Synthesis (e.g., Diels-Alder) | A multi-step approach where a temporary scaffold (e.g., a dienophile) is used to block certain positions, direct functionalization, and is later removed. | Enables the synthesis of thermodynamically unfavorable or kinetically inaccessible isomers. | google.com |
| Ipso-Nitration | Nitration at a position already occupied by another substituent (e.g., a boronic acid), which is then displaced. | Provides a route to individual isomers with high purity. | google.com |
Advanced Spectroscopic and Structural Probes
The definitive characterization of this compound, with the molecular formula C₁₀H₅Cl₂NO₂ and a molecular weight of 242.06 g/mol , is critically dependent on a suite of advanced analytical techniques. cookechem.com Given the existence of numerous possible isomers, rigorous structural confirmation is essential.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise substitution pattern. The number of signals, their chemical shifts, and coupling constants would provide a unique fingerprint for the 1,2,3-substitution pattern on one of the naphthalene rings.
Mass Spectrometry (MS): This technique confirms the molecular weight and provides information about the molecule's fragmentation pattern, which can help verify the presence of the chloro and nitro groups. The NIST database includes mass spectrometry data for the related 1-nitronaphthalene (B515781), which serves as a reference point. nist.gov
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational frequencies of the functional groups, notably the symmetric and asymmetric stretches of the nitro (NO₂) group and the carbon-chlorine (C-Cl) bonds.
X-ray Crystallography: This is the gold standard for unambiguous structure determination. A successful crystal structure analysis would provide precise bond lengths, bond angles, and details of the intermolecular interactions in the solid state, confirming the connectivity and stereochemistry of the molecule.
| Technique | Information Provided for this compound |
|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Confirms the aromatic proton and carbon environment, establishing the unique 1,2,3-substitution pattern. |
| Mass Spectrometry | Verifies the molecular weight (242.06 g/mol) and isotopic distribution pattern due to chlorine. |
| Infrared (IR) Spectroscopy | Identifies functional groups, especially the characteristic strong absorptions for the nitro (NO₂) group. |
| X-ray Crystallography | Provides definitive, three-dimensional structural proof and information on crystal packing. |
High-Throughput Computational Screening and Design
Computational chemistry offers a powerful toolkit for accelerating research into dihalonitronaphthalenes. By modeling these molecules in silico, researchers can predict their properties and guide experimental work, saving significant time and resources.
Property Prediction: Using methods like Density Functional Theory (DFT), key properties of this compound can be calculated. These include electronic properties (HOMO/LUMO energies), optimized geometries, and simulated spectroscopic data (NMR, IR) that can be compared with experimental results for structural validation.
Virtual Library Screening: High-throughput computational screening allows for the creation of vast virtual libraries of related dihalonitronaphthalene derivatives. These libraries can be rapidly screened for specific desired characteristics, such as potential as n-type semiconductor materials, predicted binding affinity to biological targets, or specific optoelectronic properties.
Reaction Mechanism and Synthesis Design: Computational tools can be used to model reaction pathways, transition states, and intermediates. This can help in designing more efficient synthetic routes and understanding the factors that control regioselectivity in the synthesis of complex isomers.
Exploration of New Application Domains for Dihalonitronaphthalenes
While specific applications for this compound are not yet established, its structure suggests several promising areas for exploration. The combination of a naphthalene core with electron-withdrawing chloro and nitro groups makes it a versatile chemical entity.
Chemical Intermediates: The compound is a prime candidate for use as a versatile building block. The nitro group can be readily reduced to an amine (NH₂), a key functional group in the synthesis of dyes, pharmaceuticals, and polymers. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. For example, the related 1-nitronaphthalene can be oxidized to 3-nitrophthalic acid, highlighting its utility as a precursor. rsc.org
Materials Science: The electron-deficient nature of the molecule makes it an interesting candidate for organic electronics. Such compounds could be explored as n-type semiconductors for use in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs) and solar cells.
Agrochemicals: The history of nitroaromatic compounds includes their use as pesticides and herbicides. While modern agrochemical development is subject to stringent environmental and safety standards, the dihalonitronaphthalene scaffold could serve as a starting point for the design of new, more targeted active ingredients.
| Potential Domain | Rationale and Potential Use |
|---|---|
| Chemical Synthesis | Serves as a precursor for amines, dyes, and complex heterocyclic compounds via reduction of the nitro group and substitution/coupling of the chloro groups. |
| Materials Science | Potential as an electron-deficient building block for n-type organic semiconductors in electronic devices. |
| Agrochemicals | The nitroaromatic scaffold could be a starting point for the discovery of new herbicides or fungicides. |
| Specialty Polymers | Could be incorporated as a monomer to create polymers with high refractive indices, thermal stability, or specific electronic properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-dichloro-3-nitronaphthalene, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nitration and halogenation of naphthalene derivatives. For example, this compound is prepared by reducing this compound with iron powder, followed by diazotization and decomposition with copper(II) chloride in HCl . To optimize yields, parameters such as reaction temperature (e.g., 50–80°C for nitration), stoichiometry of chlorinating agents, and catalytic systems (e.g., FeCl₃) should be systematically tested. Gas chromatography (GC) with >99% purity thresholds is recommended for quality control .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with chlorine and nitro groups causing distinct deshielding effects. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (M⁺ at m/z 246) and fragmentation patterns. Purity should be validated via High-Performance Liquid Chromatography (HPLC) with UV detection .
Advanced Research Questions
Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while chlorine acts as a weaker electron-withdrawing ortho/para-director. Computational modeling (e.g., Density Functional Theory (DFT)) can predict regioselectivity by analyzing electrostatic potential maps and frontier molecular orbitals. Experimental validation involves competitive reactions with electrophiles (e.g., bromination) under controlled conditions, followed by GC-MS or HPLC to quantify product ratios .
Q. What strategies resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from differences in metabolic activation (e.g., cytochrome P450 isoforms) or exposure routes (oral vs. dermal). A tiered approach is recommended:
- Step 1 : Replicate studies using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity).
- Step 2 : Cross-validate with in vitro hepatocyte assays to assess metabolic pathways.
- Step 3 : Apply systematic review tools (e.g., PRISMA) to identify confounding variables (e.g., solvent carriers) in existing literature .
Q. How can environmental fate models predict the persistence of this compound in aquatic systems?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and octanol-water partition coefficients (log Kow). Experimental data from OECD 301/307 tests (ready biodegradability/hydrolysis) should be integrated. For field validation, monitor degradation products (e.g., 1,2-dichloronaphthalene) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in sediment/water matrices .
Q. What mechanistic insights explain the genotoxic potential of this compound?
- Methodological Answer : The nitro group may undergo enzymatic reduction to form reactive intermediates (e.g., nitroso derivatives) that alkylate DNA. Conduct Ames tests (OECD 471) with Salmonella strains (TA98, TA100) ± metabolic activation (S9 mix). Confirm DNA adduct formation using ³²P-postlabeling assays or Comet assays in human cell lines (e.g., HepG2). Correlate findings with computational toxicology databases (e.g., ToxCast) .
Data-Driven Research Design
Q. What inclusion criteria should guide literature reviews for meta-analyses on this compound?
- Methodological Answer : Follow the framework in Table B-1 of ATSDR’s literature search protocol:
- Species : Human, mammalian models (rats/mice).
- Exposure Routes : Inhalation, oral, dermal.
- Outcomes : Systemic effects (hepatic, renal), carcinogenicity.
- Quality Filters : Peer-reviewed studies, excluding non-English papers without translated abstracts. Use tools like ToxTutor to assess bias .
Q. How can computational tools prioritize this compound for regulatory risk assessment?
- Methodological Answer : Apply the Toxicological Priority Index (ToxPi) , integrating:
- Hazard Data : Acute toxicity (LD₅₀), mutagenicity (Ames test).
- Exposure Potential : Production volume, environmental monitoring data.
- Physicochemical Properties : Persistence (BIOWIN models), bioaccumulation (BCF).
- Weighted scores are visualized via ToxPi’s radial plots to rank regulatory urgency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
